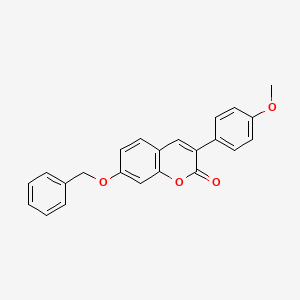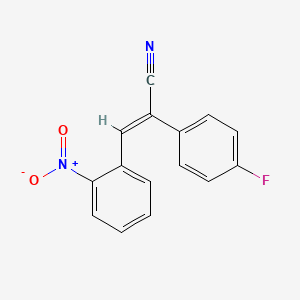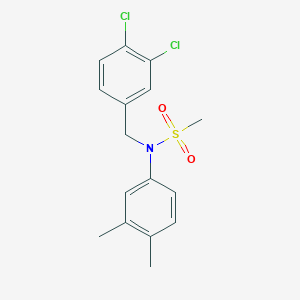![molecular formula C18H28N2O3S B3611067 N~1~-cycloheptyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3611067.png)
N~1~-cycloheptyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Übersicht
Beschreibung
N~1~-cycloheptyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as CES101, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of sulfonylurea compounds and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N~1~-cycloheptyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves the modulation of ion channels in the brain. It has been found to selectively inhibit the Kv7.2/7.3 potassium channels, which are involved in the regulation of neuronal excitability. By inhibiting these channels, this compound reduces the excitability of neurons, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the frequency and severity of seizures in animal models of epilepsy. Additionally, this compound has been found to reduce pain and inflammation in animal models of inflammatory pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N~1~-cycloheptyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is its potent anticonvulsant and analgesic effects. This makes it a potential candidate for the treatment of epilepsy and pain. Additionally, this compound has been found to exhibit good pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on N~1~-cycloheptyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One potential direction is to further study its mechanism of action and identify other ion channels that it may modulate. Additionally, this compound can be studied for its potential applications in other neurological disorders such as migraine and neuropathic pain. Furthermore, the synthesis of analogs of this compound can be explored to improve its pharmacokinetic properties and solubility. Overall, the research on this compound has shown promising results and further studies can lead to the development of novel therapeutics for various neurological disorders.
Wissenschaftliche Forschungsanwendungen
N~1~-cycloheptyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been studied for its potential applications in various scientific research areas. It has been found to exhibit potent anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
N-cycloheptyl-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-3-20(24(22,23)17-12-10-15(2)11-13-17)14-18(21)19-16-8-6-4-5-7-9-16/h10-13,16H,3-9,14H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMFWUYOZLZOQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CCCCCC1)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3610991.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-5-nitropyridine](/img/structure/B3611005.png)
![4-(4-morpholinyl)-7-(1-piperidinyl)-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3611013.png)

![N-(3-bromophenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3611026.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3611034.png)
![4-{1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B3611038.png)


![N-benzyl-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3611056.png)

![{4-methoxy-2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}(phenyl)methanone](/img/structure/B3611078.png)
![S-[(2-anilino-1,3-thiazol-4-yl)methyl] [(4-methylphenyl)amino]ethanethioate](/img/structure/B3611086.png)
![4-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzoic acid](/img/structure/B3611091.png)